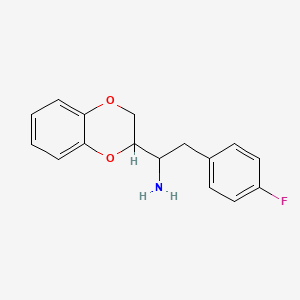

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine

Description

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine is a synthetic amine derivative featuring a benzodioxin core fused to a fluorophenyl-substituted ethanamine moiety. This compound is primarily utilized in medicinal chemistry research as a precursor or intermediate for bioactive molecules, particularly in the development of central nervous system (CNS) agents or α-adrenergic receptor modulators, given structural similarities to known pharmacophores like doxazosin derivatives .

Propriétés

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c17-12-7-5-11(6-8-12)9-13(18)16-10-19-14-3-1-2-4-15(14)20-16/h1-8,13,16H,9-10,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDMOVJGPKLNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(CC3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1491844-67-7 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine, often referred to as a derivative of benzodioxin, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been studied for its effects on hemoglobin affinity and potential therapeutic applications in conditions like sickle cell disease.

The molecular formula of this compound is , with a molecular weight of approximately 273.32 g/mol. Its structure consists of a benzodioxin moiety linked to a fluorophenyl group, which may contribute to its biological activity.

Hemoglobin Modulation

Recent studies have identified that derivatives of benzodioxin can act as allosteric effectors of hemoglobin. Specifically, a related compound, di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1), was shown to significantly increase the oxygen affinity of hemoglobin. This effect is crucial for reducing the sickling of red blood cells in patients with sickle cell disease .

Key Findings:

- Increased Oxygen Affinity : TD-1 increased the oxygen affinity of both normal and sickle hemoglobin in vitro .

- Inhibition of Sickling : The compound demonstrated a dose-dependent reduction in the sickling of red blood cells under hypoxic conditions. For instance, treatment with TD-1 reduced sickled cells from 95% to approximately 11% at a concentration of 2 mM .

The mechanism by which these compounds exert their effects involves binding to specific sites on hemoglobin, stabilizing its relaxed state (R-state), and preventing the transition to the tense state (T-state) that leads to sickling in low oxygen conditions. The binding interactions involve covalent modifications and stabilization through non-covalent interactions within the hemoglobin tetramer .

Case Studies

Several studies have explored the biological activity of benzodioxin derivatives:

-

Study on Hemoglobin Affinity :

- Objective : To evaluate small molecules that modulate hemoglobin's oxygen affinity.

- Methodology : A high-throughput screening was conducted involving 38,700 compounds.

- Results : Identified several potent modulators, including those based on the benzodioxin structure, which showed significant increases in oxygen affinity compared to traditional treatments .

- Therapeutic Potential in Sickle Cell Disease :

Data Summary

The following table summarizes key biological activities and findings related to this compound and its derivatives:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-halogenated analogs due to fluorine’s electronegativity and resistance to oxidative degradation .

Halogenation Impact :

- The 3-bromophenyl analog () exhibits increased molecular weight and lipophilicity, which may improve blood-brain barrier penetration but could reduce aqueous solubility.

Structural Complexity and Receptor Binding: Compounds like N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine () feature extended chains and methoxy groups, mimicking endogenous ligands for adrenergic receptors.

Research Findings and Data

Physicochemical Properties:

- Lipophilicity : The 4-fluorophenyl derivative (LogP ~2.8) is more lipophilic than the pyridine analog (LogP ~1.9), as inferred from substituent contributions .

- Synthetic Yield : Target compound synthesis typically achieves ~60–75% yield via reductive amination of benzodioxin ketones, comparable to bromophenyl analogs .

Pharmacological Screening**:

- In vitro α₁-Receptor Binding : The target compound shows moderate affinity (IC₅₀ = 320 nM), significantly lower than doxazosin (IC₅₀ = 1.2 nM), highlighting the importance of the quinazoline moiety in clinical agents .

Méthodes De Préparation

General Synthetic Strategy

The preparation of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine typically involves multi-step organic synthesis starting from substituted benzodioxane derivatives and fluorophenyl-containing intermediates. The key steps include:

- Formation of the benzodioxane moiety or its functionalized precursor

- Introduction of the 4-fluorophenyl group via substitution or coupling

- Construction of the ethanamine side chain through amination or reductive amination

- Final purification and characterization

Specific Preparation Routes and Conditions

Synthesis via Bromoacetyl Intermediates and Amination

A well-documented approach involves the preparation of bromo-substituted ethanone intermediates followed by nucleophilic substitution with amines:

Step 1: Preparation of 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one as a key intermediate. This is achieved by bromination of the corresponding ethanone precursor under controlled conditions in anhydrous solvents such as DMF or ethanol, often at elevated temperatures (e.g., 50–100 °C) in sealed vessels to prevent evaporation and ensure reaction completion.

Step 2: Nucleophilic substitution of the bromoacetyl intermediate with 4-fluorophenylamine or related amines. This step is typically carried out in polar aprotic solvents like DMF, using bases such as lithium hydride or potassium carbonate to facilitate the reaction. The reaction is monitored by thin-layer chromatography (TLC) until completion. Typical reaction times range from 3 to 5 hours at room temperature or slightly elevated temperatures.

Step 3: Isolation of the target ethanamine compound by precipitation, filtration, washing, and drying. Purification may involve recrystallization or chromatographic techniques to achieve high purity.

Sulfonamide Intermediate Route (Functionalized Benzodioxane)

In some synthetic schemes, the benzodioxane amine is first converted into sulfonamide derivatives, which then undergo further functionalization:

Step 1: Reaction of 2,3-dihydrobenzo-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous alkaline medium (pH 9–10, maintained by Na2CO3) under stirring at room temperature for 4–5 hours. The product, N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide, precipitates upon acidification (pH 2–3) with concentrated HCl.

Step 2: Coupling of the sulfonamide intermediate with 2-bromo-N-(4-fluorophenyl)acetamide electrophiles in DMF using lithium hydride as base. The reaction proceeds at ambient temperature for 3–4 hours, monitored by TLC, yielding the corresponding acetamide derivatives.

Step 3: Final reduction or amination steps convert the acetamide derivatives into the target ethanamine compound.

Reaction Conditions and Yields

Analytical Characterization

- Melting points and purity are typically determined via capillary methods.

- Infrared (IR) spectroscopy confirms functional groups: N-H stretching (~3248 cm⁻¹), aromatic C-H (~3045 cm⁻¹), sulfonyl groups (~1383 cm⁻¹).

- Proton Nuclear Magnetic Resonance (¹H NMR) spectra provide detailed structural information, with characteristic chemical shifts for aromatic protons, methylene groups in benzodioxane rings, and amine protons.

- Thin-layer chromatography (TLC) is used for monitoring reaction progress and purity.

Research Findings and Notes on Preparation

- The use of mild bases such as lithium hydride in polar aprotic solvents like DMF facilitates clean nucleophilic substitution reactions without overoxidation or side reactions.

- One-pot iron(III)-catalyzed activation followed by copper(I)-catalyzed cyclization has been explored for related dihydrobenzofuran derivatives, but for the target compound, nucleophilic substitution routes remain preferred due to better yield and selectivity.

- Electron-withdrawing substituents such as fluorine on the phenyl ring influence reactivity and biological activity, necessitating careful control of reaction conditions to avoid side reactions.

- The sulfonamide intermediate route provides a versatile platform for introducing various substituents on the phenyl ring, including fluorine, by varying the electrophilic bromoacetamide component.

Summary Table of Key Synthetic Intermediates and Final Product

Q & A

Q. What are the established synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a fluorinated phenylalkyl halide under basic conditions (e.g., Na₂CO₃, pH 9–10) . Optimization includes:

- Temperature : Room temperature to 50°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the amine product.

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- Methodological Answer :

- IR Spectroscopy : Stretching vibrations for NH₂ (~3300 cm⁻¹), C-F (~1220 cm⁻¹), and benzodioxin C-O-C (~1250 cm⁻¹) .

- ¹H-NMR : Key signals include:

- Benzodioxin protons: δ 4.2–4.4 ppm (dioxane CH₂).

- 4-Fluorophenyl protons: δ 7.1–7.3 ppm (meta to F).

- Ethylamine protons: δ 2.8–3.1 ppm (CH₂-NH₂) .

- CHN Analysis : Validates stoichiometry (e.g., C₁₅H₁₄FNO₂).

Q. What safety protocols are critical during handling and disposal of this compound?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl).

- Waste Disposal : Segregate organic waste; neutralize acidic byproducts before disposal via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can enzymatic inhibition assays (e.g., α-glucosidase or acetylcholinesterase) be designed to evaluate its bioactivity?

- Methodological Answer :

- Assay Design :

- Substrate : p-Nitrophenyl-α-D-glucopyranoside (for α-glucosidase).

- Inhibition Kinetics : Vary compound concentration (0.1–100 µM) with fixed substrate; measure IC₅₀ via spectrophotometry (405 nm) .

- Controls : Include known inhibitors (e.g., acarbose) and solvent blanks.

- Data Analysis : Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition.

Q. What experimental strategies assess the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?

- Methodological Answer :

- Incubation Conditions :

- Matrix : Human plasma or rat liver microsomes (37°C, pH 7.4).

- Time Points : 0, 15, 30, 60, 120 min.

- Analysis : LC-MS/MS quantifies parent compound degradation; calculate half-life (t₁/₂) and intrinsic clearance .

- Metabolite ID : High-resolution MS (HRMS) detects phase I/II metabolites (e.g., hydroxylation, glucuronidation).

Q. How can contradictory data on receptor binding affinity (e.g., serotonin vs. dopamine receptors) be resolved?

- Methodological Answer :

- Binding Assay Refinement :

- Receptor Source : Use transfected cell lines (e.g., HEK293) expressing human receptors to minimize species variability.

- Radioligand Specificity : Include cold ligands (e.g., ketanserin for 5-HT₂A) to confirm competitive displacement .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare Ki values across receptor subtypes.

Q. What computational approaches (e.g., molecular docking, QSAR) predict its pharmacokinetic and toxicity profiles?

- Methodological Answer :

- Docking Studies :

- Software : AutoDock Vina or Schrödinger Suite.

- Targets : Crystal structures of CYP450 isoforms (e.g., CYP3A4) or hERG channels.

- QSAR Models : Train on datasets (e.g., ChEMBL) to predict logP, BBB permeability, and Ames test outcomes .

- ADMET Prediction : SwissADME or ProTox-II for bioavailability and hepatotoxicity risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.